5-Bromo-4-methoxy-2-(trifluoromethyl)aniline
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Overview
Description
5-Bromo-4-methoxy-2-(trifluoromethyl)aniline is an organic compound with the molecular formula C8H7BrF3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methoxy-2-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the bromination of 4-methoxy-2-(trifluoromethyl)aniline. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methoxy-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce aldehydes or carboxylic acids .
Scientific Research Applications
5-Bromo-4-methoxy-2-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methoxy-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline
- 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
Uniqueness
5-Bromo-4-methoxy-2-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H7BrF3NO |
---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
5-bromo-4-methoxy-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-2-4(8(10,11)12)6(13)3-5(7)9/h2-3H,13H2,1H3 |
InChI Key |
YVRULKPUQNDAPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)N)Br |
Origin of Product |
United States |
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